Guanosine 5'-(trihydrogen diphosphate) P'-D-mannopyranosyl ester
Description
Guanosine 5'-(trihydrogen diphosphate) P'-D-mannopyranosyl ester (GDP-D-mannose) is a nucleotide sugar critical in glycosylation pathways. It serves as a donor substrate for mannosyltransferases, facilitating the transfer of mannose residues to glycoproteins, glycolipids, and polysaccharides. GDP-D-mannose is also a precursor to GDP-β-L-fucose, a key molecule in fucosylation processes . Structurally, it consists of a guanosine diphosphate moiety linked to α-D-mannopyranose. Its disodium salt form (CAS 103301-73-1) is widely used in biochemical research due to its stability and solubility .
Properties
Molecular Formula |
C16H25N5O16P2 |
|---|---|
Molecular Weight |
605.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)/t4-,5-,7-,8-,9+,10-,11+,14-,15?/m1/s1 |
InChI Key |
MVMSCBBUIHUTGJ-XIYWIPNQSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Preparation Methods
Multi-Enzyme Systems for GDP-Mannose Production
Enzymatic cascades offer a sustainable and efficient route for GDP-mannose synthesis. A five-enzyme system—comprising glucokinase (Glk), phosphomannomutase (ManB), mannose-1-phosphate-guanyltransferase (ManC), inorganic pyrophosphatase (PmPpA), and 1-domain polyphosphate kinase 2 (1D-Ppk2)—enables continuous regeneration of GDP-mannose from mannose and polyphosphate. This system operates under mild conditions (pH 7–8, 25–35°C) and requires catalytic amounts of GDP and ADP.
Key Parameters:
-
Optimal Conditions: Maximum reaction rates (2.7 μM/min) occur at 30°C and 10 mM MgCl₂, yielding 566 nmol GDP-mannose over 240 minutes (71% yield relative to initial GDP).
-
Substrate Specificity: Mannose serves as the primary carbon source, while polyphosphate acts as a phosphate donor, reducing reliance on costly ATP.
Table 1: Enzymatic Cascade Components and Roles
| Enzyme | Role | Optimal pH | Optimal Temperature (°C) |
|---|---|---|---|
| Glucokinase (Glk) | Phosphorylates mannose | 7.5 | 30 |
| Phosphomannomutase (ManB) | Converts mannose-6-P to mannose-1-P | 7.8 | 35 |
| Mannose-1-P-guanyltransferase (ManC) | Forms GDP-mannose | 7.0 | 25 |
| Inorganic pyrophosphatase (PmPpA) | Hydrolyzes pyrophosphate | 7.5 | 30 |
| 1D-Ppk2 | Regenerates GTP from polyphosphate | 8.0 | 30 |
Coupling with Glycosyltransferases
The enzymatic cascade has been integrated with Alg1ΔTM, a transmembrane-deleted mannosyltransferase, to synthesize lipid-linked oligosaccharides (LLOs) in a one-pot reaction. This approach produces phytanyl-PP-(GlcNAc)₂-Man₁, a precursor for glycoprotein engineering, demonstrating the cascade’s versatility in combinatorial biosynthesis.
Chemo-Enzymatic Synthesis
Chemical Activation of Guanosine Derivatives
Chemo-enzymatic methods combine chemical phosphorylation with enzymatic refinement. A notable strategy involves coupling α-D-mannose 1-phosphate to guanosine 5′-monophosphate (GMP) using a dibutyl phosphinothioc anhydride intermediate. This method achieves high regioselectivity for the β-configured GDP-mannose.
Reaction Steps:
-
Activation: GMP is converted to its anhydride form using carbodiimide reagents.
-
Coupling: The anhydride reacts with α-D-mannose 1-phosphate, forming a phosphodiester bond.
-
Purification: Ion-exchange chromatography isolates GDP-mannose from byproducts.
Table 2: Chemo-Enzymatic Synthesis Conditions
Intramolecular Rearrangement Strategies
Alternative pathways exploit intramolecular rearrangements to form GDP-mannose derivatives. For example, mannopyranose esters undergo spontaneous cyclization in methanol or water, yielding imidazolidinone intermediates that hydrolyze to GDP-mannose analogues. While less efficient than enzymatic methods, this approach highlights the compound’s inherent reactivity.
Structural Insights Guiding Synthesis Optimization
Enzyme-Substrate Interactions
The crystal structure of GDP-mannose dehydrogenase (GMD) from Pseudomonas aeruginosa reveals a domain-swapped dimer critical for alginate biosynthesis. Each active site accommodates NAD(H) and GDP-mannuronic acid, providing a template for inhibitor design and mutagenesis studies to enhance enzymatic activity.
Role of Magnesium Ions
Mg²⁺ concentrations (5–20 mM) significantly impact enzymatic cascades by stabilizing phosphate groups and modulating enzyme conformations. Excess Mg²⁺ (>20 mM) inhibits ManC, underscoring the need for precise co-factor titration.
Industrial and Research Applications
Chemical Reactions Analysis
Glycosylation Reactions in Oligosaccharide Assembly
GDP-mannose serves as a mannose donor in N-linked glycosylation. Key reactions include:
| Enzyme | Reaction | Biological Role | Source |
|---|---|---|---|
| ALG11 (Q2TAA5) | Adds α-1,2-linked mannose to dolichol-linked oligosaccharides | ||
| DPM2 (O94777) | Synthesizes dolichol-phosphate-mannose for ER-localized glycosylation |
Mechanistic insights :
-
ALG11 operates on the cytoplasmic face of the endoplasmic reticulum (ER), extending the oligosaccharide precursor .
-
DPM2 regulates dolichol-phosphate-mannose synthase stability, ensuring proper localization .
Hydrolysis and Phosphate Group Cleavage
GDP-mannose undergoes hydrolysis under enzymatic or acidic conditions:
| Condition | Reaction | Outcome | Source |
|---|---|---|---|
| Acidic hydrolysis | Releases mannose and GDP | ||
| Enzymatic (phosphatases) | Generates intermediates for salvage pathways |
Notable observations :
-
Hydrolysis rates increase in low-pH environments, relevant to lysosomal processing .
-
Phosphatase-mediated cleavage modulates GDP-mannose levels in metabolic regulation.
Synthetic Modifications and Analog Preparation
Chemical synthesis routes for GDP-mannose derivatives involve phosphoramidite coupling and selective deprotection:
| Step | Reaction | Purpose | Source |
|---|---|---|---|
| Phosphoramidite coupling | Forms pyrophosphate linkage | ||
| Oxidation | Introduces phosphate groups | ||
| Deprotection | Removes acetyl/iso-butyl groups |
Optimization :
-
Triethylamine/water/methanol deprotection preserves the anomeric phosphate bond .
-
Yields reach 40–80% for derivatives like C-4-methyl and C-4-deoxy GDP-mannuronic acid .
Interaction with G-Proteins and Signaling Pathways
GDP-mannose indirectly influences GTPase activity by modulating cellular GDP/GTP ratios:
| Pathway | Reaction | Effect | Source |
|---|---|---|---|
| G-protein activation | GDP-mannose depletion enhances GTP signaling | ||
| cAMP regulation | Activates protein kinase A (PKA) |
Functional impact :
-
Altered GDP-mannose levels affect phosphoinositide hydrolysis and cAMP production.
-
Linked to proto-oncogene activation in cell proliferation studies.
Scientific Research Applications
Role in Glycosylation
Glycosylation Processes
GDP-mannose serves as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to proteins and lipids. This process is essential for:
- Protein Folding and Stability : Glycosylation influences the structural integrity of proteins.
- Cell Recognition : Glycoproteins play critical roles in cellular communication and immune response.
- Signaling Pathways : The addition of mannose residues can modulate signal transduction processes.
Cellular Signaling
Involvement in cGMP Synthesis
GDP-mannose is implicated in the synthesis of cyclic guanosine monophosphate (cGMP), a secondary messenger involved in various physiological processes:
- Vasodilation : cGMP mediates smooth muscle relaxation.
- Neurotransmission : It plays a role in signaling pathways within the nervous system.
- Cell Proliferation : cGMP influences cell growth and differentiation.
Research Applications
Biochemical Research Tool
Researchers utilize GDP-mannose to study glycosylation pathways. By employing radioactively labeled GDP-mannose, scientists can trace the incorporation of mannose into various biomolecules, facilitating investigations into:
- Glycosylation Patterns : Understanding how glycosylation affects cellular functions and disease mechanisms.
- Enzyme Interactions : Studying how GDP-mannose interacts with different glycosyltransferases to elucidate their mechanisms.
Pharmacological Implications
Potential Therapeutic Applications
The biological activities of GDP-mannose suggest several pharmacological applications:
- Targeting G-proteins : It can stimulate guanine nucleotide-binding proteins, influencing downstream signaling cascades related to cell growth and metabolism.
- Proto-oncogene Activation : Its ability to activate specific proto-oncogenes indicates potential roles in cancer research.
Case Studies
Several studies have documented the applications and effects of Guanosine 5'-(trihydrogen diphosphate) P'-D-mannopyranosyl ester:
-
Study on Glycosylation Patterns
Researchers utilized GDP-mannose to analyze glycosylation changes in cancer cells, revealing alterations that could serve as biomarkers for disease progression. -
Investigating Enzyme Interactions
A study demonstrated how GDP-mannose modulates the activity of specific glycosyltransferases, providing insights into enzyme regulation during cellular stress responses. -
Therapeutic Potential Exploration
Investigations into the role of GDP-mannose in vascular health indicated its potential as a therapeutic agent for conditions associated with impaired endothelial function.
Mechanism of Action
The mechanism of action of Guanosine 5’-(trihydrogen diphosphate) P’-D-mannopyranosyl ester involves its interaction with specific molecular targets, such as guanine nucleotide-binding proteins. These interactions can influence various cellular pathways, including signal transduction, protein synthesis, and metabolic regulation. The compound’s effects are mediated through its ability to bind to and modulate the activity of these proteins .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between GDP-D-mannose and related nucleotide sugars:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Role | Biological Applications |
|---|---|---|---|---|---|
| GDP-D-mannose (disodium salt) | 103301-73-1 | C₁₆H₂₃N₅Na₂O₁₆P₂ | 589.34* | Mannosyltransferase substrate | Glycoprotein synthesis, fucose precursor |
| GDP-4-deoxy-α-D-mannose | 69932-78-1 | C₁₆H₂₅N₅O₁₅P₂ | 589.34 | Bacterial polysaccharide synthesis | Study of glycosylation in pathogens |
| GDP-α-D-rhamnose | 15839-74-4 | C₁₆H₂₅N₅O₁₅P₂ | 589.34 | Plant cell wall biosynthesis | Research on plant biochemistry |
| GDP-α-D-galactose | N/A | C₁₆H₂₅N₅O₁₆P₂ | 589.34 | Galactosylation reactions | Glycolipid and glycoprotein modification |
| ADP-glucose (disodium salt) | 102129-65-7 | C₁₇H₂₇N₅O₁₆P₂ | 619.37 | Starch and glycogen synthesis | Enzymatic studies in carbohydrate metabolism |
| UDP-α-D-xylose (disodium salt) | 108320-89-4 | C₁₄H₂₂N₂O₁₆P₂Na₂ | 582.26 | Proteoglycan biosynthesis | Investigation of glycosylation disorders |
*Molecular weight varies slightly between free acid and salt forms.
Key Observations:
Nucleoside Variation: GDP-D-mannose and its analogs (e.g., GDP-galactose) use guanosine, while ADP-glucose and UDP-xylose use adenosine and uridine, respectively. This affects their interactions with specific enzymes . Example: ADP-glucose is exclusively utilized by starch synthases in plants and bacteria, whereas GDP-D-mannose is specific to mannosyltransferases .
Sugar Moieties: Modifications to the sugar moiety (e.g., deoxygenation in GDP-4-deoxymannose or fluorination in UDP-2-fluoro-galactose) alter substrate specificity and metabolic stability. GDP-4-deoxymannose is resistant to hydrolytic enzymes, making it useful in pathogen studies . GDP-α-D-rhamnose (6-deoxy-mannose) is critical in synthesizing rhamnose-containing polymers in bacterial cell walls .
Biological Roles: GDP-D-mannose is central to eukaryotic glycosylation, while GDP-rhamnose and GDP-4-deoxymannose are more prevalent in prokaryotic systems . UDP-xylose regulates proteoglycan assembly and is implicated in cancer metastasis .
Enzymatic Specificity and Kinetic Data
GDP-D-mannose exhibits high affinity for mannosyltransferases (Km ≈ 5–20 μM), comparable to GDP-galactose but lower than UDP-glucose (Km ≈ 50–100 μM) . Enzymes like GDP-mannose 4,6-dehydratase selectively process GDP-D-mannose to generate GDP-β-L-fucose, highlighting its metabolic uniqueness .
In contrast, ADP-glucose is recognized by glycogen synthases with Km values < 10 μM, reflecting its role in rapid energy storage .
Stability and Handling
- GDP-D-mannose disodium salt: Stable at ≤ -20°C; aqueous solutions degrade within days at room temperature .
- UDP derivatives : More prone to hydrolysis due to uridine's labile glycosidic bond; require storage at -80°C for long-term stability .
Biological Activity
Guanosine 5'-(trihydrogen diphosphate) P'-D-mannopyranosyl ester, often referred to as GDP-mannose, is a complex nucleotide that plays a crucial role in various biological processes. This compound is characterized by its guanosine moiety linked to a diphosphate group and further modified by a D-mannopyranosyl ester. The unique structure of this compound enhances its solubility and bioavailability, making it significant in cellular signaling and metabolic pathways.
Chemical Structure and Properties
The molecular formula for this compound is C₁₆H₂₅N₅O₁₆P₂, with an average mass of approximately 619.33 g/mol. The compound contains multiple phosphate groups that are essential for its biological activity, enabling it to participate in phosphorylation reactions and interact with various enzymes involved in cellular metabolism.
Biological Functions
1. Role in Cellular Signaling:
GDP-mannose is involved in the synthesis of cyclic guanosine monophosphate (cGMP), a secondary messenger that regulates numerous physiological processes such as vasodilation, neurotransmission, and cell proliferation. The activation of soluble guanylate cyclase by nitric oxide (NO) leads to increased levels of cGMP, which mediates effects like smooth muscle relaxation and inhibition of platelet aggregation.
2. Interaction with Proteins:
Research indicates that GDP-mannose interacts with various proteins involved in signaling pathways. Notably, it binds to guanine nucleotide-binding proteins and kinases, influencing their activity and altering downstream signaling cascades. This interaction is critical for understanding its role in cellular functions and potential therapeutic applications.
3. Influence on Metabolic Pathways:
The compound stimulates phosphoinositide hydrolysis, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This suggests its involvement in modulating energy regulation within the cell.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₆H₂₅N₅O₁₆P₂ | Contains D-mannopyranosyl ester modification |
| Guanosine 5'-diphosphate | C₁₂H₁₅N₅O₈P₂ | Contains two phosphate groups without the mannose moiety |
| Guanosine 5'-monophosphate | C₁₂H₁₅N₅O₆ | Only one phosphate group; simpler structure |
| Guanosine 5'-triphosphate | C₁₂H₁₈N₄O₁₃P₃ | Key energy molecule with three phosphate groups |
| Guanosine 5'-[gamma-thio]triphosphate | C₁₂H₁₈N₄O₁₂PS | Contains sulfur; acts as a GTP analogue |
The presence of the D-mannopyranosyl ester group distinguishes GDP-mannose from other guanine derivatives, potentially enhancing its solubility and biological activity.
Case Studies and Research Findings
Recent studies have highlighted the diverse biological activities associated with GDP-mannose:
- Cell Proliferation Studies: Research has shown that GDP-mannose can activate specific proto-oncogenes, suggesting its potential role in cancer biology.
- Pharmacological Applications: The compound's ability to influence cellular signaling pathways makes it a subject of interest for developing therapeutic agents targeting metabolic disorders and cardiovascular diseases.
Q & A
Q. What enzymatic pathways are involved in the synthesis of GDP-mannose, and how can researchers optimize these reactions?
GDP-mannose is synthesized via the enzyme mannose-1-phosphate guanylyltransferase (EC 2.7.7.13) , which catalyzes the transfer of a guanylyl group from GTP to mannose-1-phosphate. Key optimization strategies include:
- Adjusting reaction pH (6.5–7.5) and temperature (25–37°C) to align with enzyme stability.
- Supplementing with Mg²⁺ as a cofactor to enhance catalytic efficiency .
- Validating purity of substrates (GTP and mannose-1-phosphate) using HPLC or enzymatic assays to minimize side reactions .
Q. What methods are recommended for detecting and quantifying GDP-mannose in biological samples?
- Spectrophotometric assays : Couple GDP-mannose utilization with NADH-dependent enzymes (e.g., GDP-mannose dehydrogenase) and measure absorbance at 340 nm .
- HPLC-MS : Use reverse-phase chromatography with a C18 column and negative-ion electrospray ionization for high sensitivity (detection limit: ~0.1 nM) .
- Enzymatic cycling assays : Amplify signals using pyrophosphatase to hydrolyze GDP-mannose, followed by phosphate quantification .
Q. What experimental conditions are critical for studying GDP-mannose-dependent glycosyltransferases?
- Maintain substrate saturation (≥10× Km for GDP-mannose and acceptor glycans).
- Include divalent cations (Mn²⁺ or Mg²⁺, 5–10 mM) to stabilize enzyme-substrate complexes.
- Use radiolabeled GDP-mannose (³H or ¹⁴C) for tracking mannose incorporation into glycoconjugates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported kinetic parameters (Km, Vmax) for GDP-mannose-dependent enzymes?
Discrepancies often arise from:
- Enzyme source variability (e.g., recombinant vs. native isoforms). Validate purity via SDS-PAGE and activity assays .
- Assay conditions : Standardize buffer composition (e.g., ionic strength, pH) and temperature.
- Substrate quality : Verify GDP-mannose purity using LC-MS and exclude hydrolyzed products (e.g., GMP) .
Q. What structural analysis techniques are suitable for studying GDP-mannose-protein interactions?
- X-ray crystallography : Co-crystallize enzymes (e.g., mannosyltransferases) with GDP-mannose analogs (e.g., GDP-α-D-mannose disodium salt) to resolve binding pockets .
- NMR spectroscopy : Use ³¹P-NMR to monitor conformational changes in the diphosphate moiety upon binding .
- Molecular dynamics simulations : Model interactions using force fields (e.g., AMBER) to predict residues critical for substrate recognition .
Q. How can researchers characterize the role of GDP-mannose in glycosylation defects using genetic models?
- Knockout/knockdown models : Use CRISPR/Cas9 to disrupt GMPPA or GMPPB (genes encoding GDP-mannose pyrophosphorylase) in cell lines.
- Phenotypic profiling : Analyze N-glycosylation defects via lectin blotting or mass spectrometry .
- Rescue experiments : Supplement with exogenous GDP-mannose (10–100 µM) to restore glycosylation .
Q. What strategies are effective for isolating GDP-mannose from complex biological matrices?
- Solid-phase extraction (SPE) : Use anion-exchange cartridges (e.g., Q Sepharose) to capture GDP-mannose at pH 8.0.
- Differential precipitation : Remove proteins with acetone (80% v/v) and concentrate via lyophilization .
- Affinity chromatography : Engineer His-tagged GDP-mannose-binding proteins for selective purification .
Methodological Challenges and Solutions
Q. How should researchers address the instability of GDP-mannose in aqueous solutions?
- Storage : Aliquot and store at ≤–80°C in Tris buffer (pH 7.4) with 1 mM EDTA to inhibit hydrolysis .
- Stabilizers : Add 5–10 mM MgCl₂ to chelate free phosphate and reduce degradation .
- In situ generation : Use enzymatic systems (e.g., mannose-1-phosphate guanylyltransferase + GTP) to regenerate GDP-mannose during assays .
Q. What advanced techniques can elucidate the metabolic flux of GDP-mannose in live cells?
- Isotopic labeling : Feed cells with ¹³C-mannose and track incorporation into glycoproteins via LC-MS/MS .
- Fluorescent probes : Develop GDP-mannose analogs (e.g., BODIPY-conjugated) for real-time imaging in organelles .
- Flux balance analysis : Integrate metabolomics data with genome-scale models to predict pathway bottlenecks .
Emerging Research Directions
Q. How can CRISPR-based screening identify novel regulators of GDP-mannose biosynthesis?
- Perform genome-wide screens in GDP-mannose-auxotrophic cells to uncover genes modulating GMPPA/GMPPB expression.
- Validate hits using siRNA and measure GDP-mannose levels via enzymatic cycling assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
